molecular formula C8H12N2O2 B1531253 (5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol CAS No. 915920-03-5

(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol

Cat. No.: B1531253
CAS No.: 915920-03-5
M. Wt: 168.19 g/mol
InChI Key: YAUAWIRKPIBZMA-UHFFFAOYSA-N
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Description

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol: is a chemical compound with the molecular formula C8H12N2O2. It is characterized by a cyclopentyl group attached to a 1,2,4-oxadiazole ring, which is further substituted with a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanol using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions, often employing continuous flow reactors to enhance efficiency and control over reaction conditions.

Chemical Reactions Analysis

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the methanol group can yield various derivatives.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .

  • Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation products: Various oxo derivatives.

  • Reduction products: Reduced analogs of the compound.

  • Substitution products: Derivatives with different substituents at the methanol group.

Scientific Research Applications

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol can be compared with other similar compounds, such as:

  • 5-Phenyl-1,2,4-oxadiazol-3-yl)methanol

  • 5-Methyl-1,2,4-oxadiazol-3-yl)methanol

  • 5-Ethyl-1,2,4-oxadiazol-3-yl)methanol

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Properties

IUPAC Name

(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-5-7-9-8(12-10-7)6-3-1-2-4-6/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUAWIRKPIBZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650911
Record name (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-03-5
Record name (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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